molecular formula C8H8FNO B2453454 7-Fluoro-2,3-dihydrobenzofuran-3-amine CAS No. 939757-42-3

7-Fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B2453454
CAS No.: 939757-42-3
M. Wt: 153.156
InChI Key: RMYMQTQTLUJTIX-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydrobenzofuran-3-amine is an organic compound with the molecular formula C8H8FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring imparts unique chemical properties to this compound.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYMQTQTLUJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables classic nucleophilic reactions:

A. Acylation
Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields N-(7-fluoro-2,3-dihydrobenzofuran-3-yl)acetamide.

B. Alkylation
Forms secondary or tertiary amines via reaction with alkyl halides. Methyl iodide in basic conditions produces N-methyl-7-fluoro-2,3-dihydrobenzofuran-3-amine.

C. Schiff Base Formation
Condenses with aldehydes (e.g., benzaldehyde) under dehydrating conditions to generate imines:

7-Fluoro-2,3-dihydrobenzofuran-3-amine+RCHOΔRCH=N-7-fluoro-2,3-dihydrobenzofuran-3-amine+H2O\text{this compound} + \text{RCHO} \xrightarrow{\Delta} \text{RCH=N-7-fluoro-2,3-dihydrobenzofuran-3-amine} + \text{H}_2\text{O}

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles to specific positions on the aromatic ring:

Reaction Type Reagents/Conditions Product Position Yield Source
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-7-fluoro-2,3-dihydrobenzofuran-3-amine565%
BrominationBr₂, AcOH, 80°C5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine558%

Note: Substitution occurs predominantly at position 5 due to fluorine’s meta-directing effect .

Ring-Opening and Oxidation

The dihydrobenzofuran ring undergoes selective transformations:

A. Ring Oxidation
Treatment with strong oxidants (e.g., KMnO₄) converts the dihydrobenzofuran to a fully aromatic benzofuran system, yielding 7-fluoro-3-aminobenzofuran.

B. Acid-Catalyzed Ring Opening
In concentrated HCl under reflux, the ether linkage breaks, forming 2-(3-amino-4-fluorophenyl)ethanol:

\text{C}_8\text{H}_8\text{FNO} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_8\text{H}_{10}\text{FNO}_2}

Functional Group Interconversion

A. Diazotization
The amine reacts with nitrous acid (HNO₂) to form a diazonium salt, which can undergo Sandmeyer reactions to introduce halides or cyano groups.

B. Reductive Amination
Reacting with ketones (e.g., acetone) and NaBH₃CN produces N-alkylated derivatives.

Coordination Chemistry

The amine acts as a ligand in metal complexes. With Cu(II) acetate, it forms a square-planar complex, enhancing catalytic activity in oxidation reactions .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing NH₃ and forming fluorinated aromatic byproducts .

  • Photoreactivity : UV exposure induces C–F bond cleavage, generating radicals detectable via EPR.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-2,3-dihydrobenzofuran-3-amine has been investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
Research has demonstrated that derivatives of 2,3-dihydrobenzofuran, including 7-fluoro variants, exhibit inhibitory effects on PARP-1, an enzyme involved in DNA repair. For instance, the compound was evaluated for its ability to inhibit PARP-1 with an IC50_{50} value of 9.45 μM . This suggests potential applications in cancer therapeutics where PARP inhibition is a strategy for enhancing the efficacy of DNA-damaging agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

Synthetic Routes:
The synthesis typically involves:

  • Formation of the Benzofuran Ring: Cyclization reactions using palladium catalysts.
  • Fluorination: Introduction of the fluorine atom at the 7th position using electrophilic fluorination reagents.
  • Amination: Nucleophilic substitution reactions to introduce the amine group at the 3rd position .

These steps allow researchers to modify the compound further to enhance its biological activity or tailor it for specific applications.

Studies have indicated that this compound exhibits antimicrobial and anticancer properties. Its unique bicyclic structure contributes to its reactivity and interaction with biological systems.

Potential Biological Activities:

  • Antimicrobial effects against various pathogens.
  • Anticancer properties through modulation of critical signaling pathways .

Comparative Analysis of Related Compounds

Compound NameIC50_{50} (μM)Biological TargetApplication Area
This compound9.45PARP-1Cancer therapy
5-Fluoro-2,3-dihydrobenzofuran2.12Various enzymesDrug development
5-Bromo-7-fluoro-2,3-dihydrobenzofuranNot specifiedReceptors/enzymesNeurological disorders

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the amine group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in the presence of both the fluorine atom and the amine group, which impart distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that are not observed in similar compounds without these groups.

Biological Activity

7-Fluoro-2,3-dihydrobenzofuran-3-amine is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity and influence cellular pathways by binding to various receptors or enzymes. For instance, it has been observed to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. This inhibition can lead to enhanced cytotoxicity in cancer cells, particularly those with defective DNA repair mechanisms .

Structure-Activity Relationships (SAR)

The substitution pattern on the benzofuran core significantly influences the compound's biological activity. The presence of the fluorine atom at the 7-position enhances the compound's binding affinity to target enzymes and receptors. For example, derivatives with fluorine substitutions have shown improved potency in inhibiting PARP-1, with some compounds achieving IC50 values as low as 0.531 μM .

Table 1: Biological Activity Data for 7-Fluoro-2,3-dihydrobenzofuran Derivatives

CompoundTargetIC50 (μM)Activity Description
DHBF-7-carboxamidePARP-19.45Inhibitor with moderate potency
5-Fluoro-DHBFPARP-12.12Improved potency compared to DHBF
(−)-13cPARP-11.53More potent enantiomer
7-Fluoro derivativeEED18Binding affinity in KARPAS422 cells

Biological Activity Studies

Recent studies have highlighted the potential of 7-Fluoro-2,3-dihydrobenzofuran derivatives in various biological assays:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : In vitro studies have demonstrated that 7-Fluoro-2,3-dihydrobenzofuran derivatives can induce apoptosis in cancer cell lines through PARP inhibition and subsequent DNA damage accumulation .
  • Neuroprotective Effects : Some derivatives have shown promise as monoamine oxidase B (MAO-B) inhibitors, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Case Studies

Several case studies illustrate the therapeutic potential of 7-Fluoro-2,3-dihydrobenzofuran derivatives:

  • Case Study 1 : A study evaluated a series of benzofuran derivatives for their ability to inhibit PARP-1 in cancer cells. The most potent compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating a potential alternative treatment pathway for resistant cancers .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of these compounds against multi-drug resistant strains of bacteria. Results showed that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with existing antibiotics.

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